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Adefovir Dipivoxil Dimer

Cat. No.: B13425044
M. Wt: 1015.0 g/mol
InChI Key: IJYGMHSBJFNXBI-UHFFFAOYSA-N
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Description

Contextualization within Adefovir (B194249) Dipivoxil Degradation Pathways

Adefovir Dipivoxil is known to degrade through two primary pathways: hydrolysis and dimerization. nih.govpnrjournal.com Hydrolysis involves the cleavage of the pivaloyloxymethyl (POM) ester groups, a reaction that is often accelerated in the presence of moisture. pnrjournal.com This process can lead to the formation of mono-POM adefovir and adefovir itself.

Parallel to hydrolysis, Adefovir Dipivoxil can undergo dimerization, a process that is notably catalyzed by the presence of formaldehyde (B43269). nih.govresearchgate.net This dimerization occurs on the adenine (B156593) portion of the molecule. nih.gov The formation of the dimer is a significant concern as it represents a transformation of the active pharmaceutical ingredient into an undesired impurity. Research has shown that pivalic acid, which is a byproduct of the hydrolysis of the POM groups, can increase the rate of this formaldehyde-catalyzed dimerization. researchgate.net

Significance of Dimer Formation as a Pharmaceutical Impurity

The formation of the Adefovir Dipivoxil Dimer is of considerable importance in the pharmaceutical industry for several reasons. As a chemical entity distinct from the intended active pharmaceutical ingredient, the dimer is classified as an impurity. Regulatory bodies worldwide have stringent guidelines on the levels of impurities permissible in drug products. Therefore, the presence and quantity of the this compound must be carefully monitored and controlled to ensure the product meets quality standards.

The presence of impurities can potentially impact the stability of the drug product. The process of dimerization itself is a manifestation of instability. pnrjournal.com Furthermore, the accumulation of the dimer could potentially influence the physical and chemical properties of the drug product over its shelf life.

Overview of Research Approaches to Dimerization Phenomena

The investigation into the dimerization of Adefovir Dipivoxil has prompted a variety of research approaches aimed at understanding and mitigating its formation. These studies often involve subjecting the drug substance to stress conditions, such as elevated temperature and humidity, to accelerate degradation and identify the resulting impurities. researchgate.net

A key area of research has focused on the impact of excipients on the stability of Adefovir Dipivoxil. Studies have shown that certain excipients can influence the rate of dimerization. For instance, the use of insoluble carbonate salts, such as calcium carbonate and magnesium carbonate, has been found to reduce the rate of formaldehyde-catalyzed dimerization. researchgate.net In contrast, soluble carbonate salts can compromise the stability of Adefovir Dipivoxil. researchgate.net

Analytical chemistry plays a crucial role in the study of this compound. A range of sophisticated techniques are employed to detect, quantify, and characterize this impurity. High-performance liquid chromatography (HPLC) is a widely used method for separating the dimer from the parent drug and other degradation products. researchgate.netnih.govijpronline.comresearchgate.netsciencegate.appnih.gov The development and validation of stability-indicating HPLC methods are essential for the routine analysis of Adefovir Dipivoxil in bulk and pharmaceutical dosage forms. nih.govijpronline.comresearchgate.net These methods are designed to be specific for the drug and its impurities, ensuring accurate quantification.

For the structural elucidation of the dimer and other degradation products, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. scispace.comxisdxjxsu.asia LC-MS provides molecular weight information and fragmentation patterns that help in confirming the identity of the impurities. scispace.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized for the detailed structural characterization of degradation products. acs.org

The following table provides a summary of various analytical methods reported in the literature for the analysis of Adefovir Dipivoxil and its impurities.

Analytical TechniqueColumnMobile PhaseFlow RateDetectionReference
RP-HPLCCN-3Acetonitrile (B52724) and 25 mmol/L phosphate (B84403) buffer (pH 4.0) (33:67, v/v)1.0 mL/minUV at 260 nm nih.gov
RP-HPLCC18Acetonitrile and phosphate buffer (50:50, v/v)1.0 mL/minUV at 262 nm researchgate.net
RP-HPLCC18Acetonitrile-citrate buffer (10 mM at pH 5.2) (36:64, v/v)1.5 mL/minUV at 260 nm nih.govresearchgate.net
RP-HPLCGreece C18 (250mm x 4.6id)Methanol: Pot. dihydrogen phosphate buffer pH 3 (80:20 v/v)1.0 mL/minUV at 263 nm ijpronline.com
UHPLC-QTOF-MS/MSAcquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (gradient)0.25 mL/minPDA and MS/MS xisdxjxsu.asia

Forced degradation studies are a cornerstone of this research, providing insights into the degradation pathways under various stress conditions. The table below summarizes the conditions and observations from a forced degradation study of Adefovir Dipivoxil.

Stress ConditionReagentObservationReference
Acid Hydrolysis0.1 M HClDegradation observed researchgate.net
Base Hydrolysis0.001 M NaOHDegradation observed researchgate.net
Oxidative Degradation--
Thermal Degradation--
Photolytic Degradation--

Table of Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H64N10O16P2 B13425044 Adefovir Dipivoxil Dimer

Properties

Molecular Formula

C41H64N10O16P2

Molecular Weight

1015.0 g/mol

IUPAC Name

[2-[6-[[[9-[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C41H64N10O16P2/c1-38(2,3)34(52)60-22-64-68(56,65-23-61-35(53)39(4,5)6)26-58-15-13-50-20-48-28-30(44-18-46-32(28)50)42-17-43-31-29-33(47-19-45-31)51(21-49-29)14-16-59-27-69(57,66-24-62-36(54)40(7,8)9)67-25-63-37(55)41(10,11)12/h18-21H,13-17,22-27H2,1-12H3,(H,42,44,46)(H,43,45,47)

InChI Key

IJYGMHSBJFNXBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Origin of Product

United States

Mechanistic Investigations of Dimer Formation

Formaldehyde-Catalyzed Dimerization of the Adenine (B156593) Moiety

A primary pathway for the dimerization of Adefovir (B194249) Dipivoxil involves the presence of formaldehyde (B43269), which acts as a catalyst. nih.govacs.org This process specifically targets the adenine portion of the molecule, leading to the formation of a methylene-bridged dimer.

Role of Formaldehyde as a Cross-linking Agent in Dimerization

Formaldehyde, a reactive aldehyde, serves as a cross-linking agent in the dimerization of Adefovir Dipivoxil. nih.gov Its electrophilic nature allows it to react with nucleophilic sites on the adenine ring of two separate Adefovir Dipivoxil molecules, ultimately forming a covalent methylene (B1212753) bridge between them. This reaction is a key degradation pathway for the drug. nih.govacs.org Studies have shown that the presence of formaldehyde vapor can significantly accelerate the rate at which these dimers are formed. nih.govresearchgate.net

Specificity of Adenine Ring Involvement in Dimerization

The dimerization process is highly specific to the adenine ring of the Adefovir Dipivoxil molecule. nih.govacs.org The reaction involves the formation of a dimer synthon through N–H···N hydrogen bonding between the adenine rings of two Adefovir Dipivoxil molecules. nih.govacs.org This intermolecular interaction positions the adenine moieties favorably for the subsequent cross-linking reaction catalyzed by formaldehyde. The planar structure of the adenine ring and the presence of specific nitrogen and hydrogen bond donors and acceptors facilitate this interaction. acs.org

Acid-Catalyzed Dimerization Kinetics

The rate of Adefovir Dipivoxil dimerization is also influenced by acidic conditions. Research has demonstrated that the dimerization process is subject to acid catalysis, meaning that the presence of acidic species can accelerate the reaction. nih.gov The kinetics of this acid-catalyzed dimerization have been studied to understand the stability of Adefovir Dipivoxil in various environments. nih.govcolab.ws

Influence of Adefovir Dipivoxil Degradation Products on Dimerization Rate

The degradation of Adefovir Dipivoxil can produce byproducts that, in turn, influence the rate of further degradation, including dimerization.

Impact of Pivalic Acid on Dimer Formation

One of the primary degradation products of Adefovir Dipivoxil is pivalic acid. nih.gov Studies have revealed that the presence of pivalic acid can accelerate the rate of dimer formation, particularly in the presence of formaldehyde vapor. nih.govresearchgate.net This suggests a synergistic effect where the acidic nature of pivalic acid likely contributes to the acid-catalyzed dimerization pathway.

Environmental and Excipient-Induced Dimerization

Beyond intrinsic degradation pathways, external factors such as environmental conditions and the composition of the pharmaceutical formulation can significantly impact the rate of Adefovir Dipivoxil dimerization.

The chemical stability of Adefovir Dipivoxil can be compromised by certain excipients used in solid dosage forms. For instance, aqueous soluble carbonate salts, such as sodium carbonate, have been shown to decrease the stability of the drug. nih.gov Conversely, aqueous insoluble carbonates like calcium carbonate and magnesium carbonate have been found to enhance its stability. nih.gov These insoluble carbonates are believed to reduce the rate of formaldehyde-catalyzed dimerization. nih.govresearchgate.net This highlights the critical role of excipient selection in preventing the formation of the dimer impurity. Cocrystallization with other molecules, such as suberic acid or succinic acid, has also been explored as a strategy to inhibit dimerization by physically separating the adenine fragments. researchgate.net

Below is a table summarizing the effects of various factors on the dimerization of Adefovir Dipivoxil:

FactorEffect on Dimerization RateReference
Formaldehyde Accelerates nih.govnih.govresearchgate.net
Acidic Conditions Accelerates nih.gov
Pivalic Acid Accelerates (in the presence of formaldehyde) nih.govresearchgate.net
Aqueous Soluble Carbonate Salts (e.g., Sodium Carbonate) Increases nih.gov
Aqueous Insoluble Carbonate Salts (e.g., Calcium Carbonate, Magnesium Carbonate) Decreases nih.govresearchgate.net
Cocrystallization (e.g., with Suberic Acid) Suppresses researchgate.net

Effects of Carbonate Salts on Dimerization Kinetics

The chemical stability and the distribution of degradation products of adefovir dipivoxil are notably influenced by the presence of carbonate salts. nih.gov Studies have demonstrated a clear distinction between the effects of aqueous soluble and insoluble carbonate salts on the dimerization of adefovir dipivoxil in the solid state. nih.gov

Aqueous soluble carbonate salts, such as sodium carbonate, have been found to compromise the stability of adefovir dipivoxil. nih.gov Conversely, aqueous insoluble carbonates, including calcium carbonate and magnesium carbonate, have been shown to enhance its stability when compared to formulations without these salts. nih.gov

The dimerization process is known to be catalyzed by acid. proquest.com Pivalic acid, a degradation product of adefovir dipivoxil, accelerates the degradation rate of the parent compound in the solid state. nih.gov The presence of magnesium carbonate can diminish this destabilizing effect. nih.gov Furthermore, pivalic acid increases the formation rate of adefovir dipivoxil dimers in the presence of formaldehyde vapor. nih.gov The addition of insoluble carbonates has been observed to reduce the rate of this formaldehyde-catalyzed dimerization. nih.gov

The stabilizing effect of insoluble carbonate salts is attributed to their ability to minimize the extent of formaldehyde-catalyzed dimerization in the solid state. nih.gov

Table 1: Effect of Carbonate Salts on Adefovir Dipivoxil Stability

Carbonate Salt TypeExample(s)Effect on Adefovir Dipivoxil Stability
Aqueous SolubleSodium CarbonateCompromised stability nih.gov
Aqueous InsolubleCalcium Carbonate, Magnesium CarbonateEnhanced stability nih.gov

Solid-State Dimerization Pathways

The degradation of adefovir dipivoxil can proceed through two distinct, yet interconnected, pathways: hydrolysis of the pivaloyloxymethyl moiety and formaldehyde-catalyzed dimerization involving the adenine ring. nih.gov The dimerization in the solid state is understood to be an acid-catalyzed condensation reaction. vulcanchem.com Formaldehyde vapor has been shown to accelerate this dimerization process. vulcanchem.com

The crystal structure of adefovir dipivoxil plays a significant role in its solid-state reactivity. The molecular arrangement is characterized by intermolecular interactions, including N–H···N, O–H···O, and O–H···N hydrogen bonds. nih.govacs.org Specifically, two molecules of adefovir dipivoxil can associate via N–H···N hydrogen bonding between their adenine rings, forming a dimer synthon. nih.govacs.org These intermolecular forces contribute to the stability of the crystal lattice. nih.govacs.org

Structural Elucidation and Characterization of the Dimer

Molecular Structure and Bonding Characteristics

The dimerization of Adefovir (B194249) Dipivoxil is a critical aspect of its chemical stability profile, primarily driven by specific non-covalent interactions. The resulting dimeric structure has been elucidated through various analytical studies, which highlight the importance of hydrogen bonding and the specific arrangement of the constituent molecules.

Formation of Dimer Synthons

The specific and recurring intermolecular interaction between the adenine (B156593) rings of two Adefovir Dipivoxil molecules leads to the formation of a "dimer synthon". tandfonline.com A synthon, in this context, refers to a structural unit within a crystal that is formed by recognizable intermolecular interactions. The N-H···N hydrogen bonds create a reliable and predictable supramolecular structure, which is referred to as a drug-drug homosynthon. tandfonline.comnih.gov Studies on the degradation kinetics of Adefovir Dipivoxil have shown that its stability can be enhanced by cocrystallization with other molecules. nih.gov This process works by replacing the drug-drug homosynthons with stronger drug-coformer heterosynthons, which effectively suppresses the dimerization of Adefovir Dipivoxil by physically separating the adenine fragments. nih.gov

Conformational Analysis of the Adenine Ring in Dimerized Species

In the dimerized state, the adenine ring of Adefovir Dipivoxil adopts a planar conformation. tandfonline.com This planarity is a direct consequence of the sp² hybridization of the nitrogen atoms that are involved in the intermolecular hydrogen bonds. tandfonline.com The formation of these N-H···N bonds locks the adenine rings into a stable, flat arrangement, which is a characteristic feature of the dimer's crystal structure. tandfonline.com

Spectroscopic Characterization Techniques

The structural identity of the Adefovir Dipivoxil dimer, often formed as a degradation product or impurity, is confirmed using a combination of advanced spectroscopic techniques. tandfonline.comdaicelpharmastandards.com These methods provide detailed information about the molecular framework and the specific bonding involved in the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹³C-DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the definitive structural confirmation of the this compound. tandfonline.com Characterization is achieved through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT). tandfonline.com These analyses, often supplemented by two-dimensional techniques like COSY and HSQC, allow for the complete assignment of proton and carbon signals, confirming the covalent structure and connectivity of the dimerized molecule. tandfonline.com Certificates of Analysis for reference standards of this compound typically include characterization data from ¹H NMR and ¹³C NMR to verify its structure. daicelpharmastandards.com

Spectroscopic TechniqueInformation Obtained for this compound
¹H NMR Provides information on the proton environment, including the number of different types of protons and their neighboring atoms. Confirms the structure of the monomer units and the linkage point.
¹³C NMR Determines the number and type of carbon atoms (e.g., methyl, methylene (B1212753), aromatic), providing a carbon "skeleton" of the dimer.
¹³C-DEPT Differentiates between CH, CH₂, and CH₃ groups, aiding in the precise assignment of signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound and to probe the intermolecular interactions. daicelpharmastandards.comnih.gov The formation of hydrogen bonds, such as the N-H···N interactions critical to dimerization, can be observed through shifts in the corresponding vibrational frequencies in the IR spectrum. nih.gov Specifically, bathochromic shifts (shifts to lower wavenumbers) in the vibrational bands associated with the N-H group are indicative of hydrogen bond formation. nih.gov This technique is a key part of the characterization data for reference standards of the dimer. daicelpharmastandards.com

Mass Spectrometry (MASS)

Adefovir Dipivoxil is known to degrade through two primary pathways: hydrolysis of its pivaloyloxymethyl moiety and a formaldehyde-catalyzed dimerization involving the adenine ring. nih.govacs.org The characterization of this covalently linked dimer is facilitated by advanced mass spectrometry techniques, typically coupled with liquid chromatography (LC-MS).

While specific, detailed mass spectra of the isolated this compound are not extensively published, the analytical approach involves identifying a precursor ion with a mass corresponding to two Adefovir Dipivoxil molecules plus a methylene bridge (from formaldehyde), minus the mass of two protons. Tandem mass spectrometry (MS/MS) would then be used to fragment this precursor ion, providing structural information based on the resulting product ions. This technique is crucial for confirming the identity of degradation products in stability studies. nih.gov The analysis would focus on identifying a mass-to-charge ratio (m/z) consistent with the dimer's molecular formula.

Analytical ParameterDescriptionExpected Observation for Dimer
Molecular Formula (Dimer)Expected chemical formula of the formaldehyde-linked dimer.C₄₁H₆₄N₁₀O₁₆P₂
Molecular WeightCalculated molecular weight based on the formula.1015.95 g/mol
Precursor Ion (m/z) [M+H]⁺The mass-to-charge ratio of the protonated dimer molecule.~1016.96
Fragmentation PatternCharacteristic product ions observed upon fragmentation in MS/MS analysis.Would include fragments corresponding to the loss of pivaloyloxymethyl groups and cleavage of the dimer linkage.

Crystallographic Analysis of Dimerized Forms

Crystallographic studies provide definitive information about the three-dimensional arrangement of molecules in the solid state. For Adefovir Dipivoxil, dimerization is observed not as an isolated covalent dimer crystal, but as a non-covalent "dimer synthon" within the crystal lattice of Adefovir Dipivoxil itself, particularly in its hydrated forms. nih.govacs.org

X-ray Diffraction Studies of this compound

Single crystal X-ray diffraction studies on Adefovir Dipivoxil have revealed that individual molecules arrange themselves into dimer-like pairs in the crystal lattice. nih.govresearchgate.net This is not a covalently bonded dimer but a supramolecular assembly held together by specific intermolecular forces. These studies are essential for understanding the solid-state stability of the drug, as this pairing can influence its physical properties. The formation of these dimer synthons is a key feature of the drug's crystal engineering. nih.govnih.gov For instance, the crystal structure of the anhydrous form has been determined from powder X-ray diffraction data. ub.edu

Crystal SystemSpace GroupUnit Cell Parameters (Example)Significance
TriclinicP-1a ≈ 7.6 Å, b ≈ 18.2 Å, c ≈ 12.5 Å, α ≈ 98°, β ≈ 105°, γ ≈ 85°Provides the fundamental geometry of the crystal lattice containing the dimer synthons.

Crystal Packing and Intermolecular Interactions in Dimer Structures

The stability and structure of the dimer synthon within the Adefovir Dipivoxil crystal are dictated by a network of non-covalent interactions. nih.gov The most critical of these are hydrogen bonds that form a predictable and robust structural motif.

The primary interaction responsible for the formation of the dimer synthon is a pair of N–H···N hydrogen bonds between the adenine rings of two adjacent Adefovir Dipivoxil molecules. nih.govacs.org This specific interaction creates a centrosymmetric dimer pair that is a recurring feature in the crystal packing.

Interaction TypeDonor/Acceptor AtomsRole in Dimer Structure
Hydrogen Bond (Dimer Synthon)Adenine N-H ··· Adenine NForms the primary non-covalent link between two Adefovir Dipivoxil molecules. nih.govacs.org
Hydrogen Bond (Hydrate)Water O-H ··· Adefovir O/NStabilizes the crystal lattice by linking synthons and solvent molecules. nih.govacs.org
Hydrogen Bond (Hydrate)Adefovir N-H ··· Water OFurther integrates water molecules into the crystal structure. nih.gov

Analytical Methodologies for Dimer Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Dimer Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Adefovir (B194249) Dipivoxil and its impurities, including the dimer. daicelpharmastandards.comresearchgate.net Specifically, reversed-phase HPLC (RP-HPLC) methods are widely developed and validated for this purpose. nih.govijpronline.comresearchgate.netresearchgate.net These methods allow for the separation and quantification of the dimer from the parent drug and other related substances. nih.gov

Several studies have detailed the development of stability-indicating RP-HPLC methods capable of separating Adefovir Dipivoxil from its degradation products. ijpronline.comresearchgate.net These methods are crucial for monitoring the stability of the drug substance under various stress conditions, such as acid and alkali hydrolysis. researchgate.netijcrt.org

Key parameters for a successful HPLC separation include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column is frequently used for the separation. ijpronline.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as phosphate (B84403) or citrate (B86180) buffer, with the pH adjusted to optimize separation. researchgate.netnih.govijpronline.com UV detection is typically performed at a wavelength where both Adefovir Dipivoxil and its dimer exhibit significant absorbance, commonly around 260 nm or 262 nm. researchgate.netnih.govresearchgate.netresearchgate.net

The following table summarizes typical parameters used in RP-HPLC methods for the analysis of Adefovir Dipivoxil and its impurities:

ParameterTypical Value/ConditionSource
Column C18, CN-3 nih.govijpronline.comresearchgate.net
Mobile Phase Acetonitrile/Methanol and Phosphate/Citrate Buffer researchgate.netnih.govijpronline.com
Flow Rate 1.0 - 1.5 mL/min researchgate.netnih.govijpronline.comresearchgate.net
Detection UV at 260 - 263 nm researchgate.netnih.govijpronline.comresearchgate.netresearchgate.net
Linearity Range 5.0 - 500 µg/mL researchgate.netnih.govresearchgate.net
Limit of Detection (LOD) 0.12 - 1.31 µg/mL ijpronline.comresearchgate.net
Limit of Quantification (LOQ) 0.35 - 3.97 µg/mL ijpronline.comresearchgate.net

Validation of Analytical Methods for Adefovir Dipivoxil Dimer Reference Standards

Validation of the analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. europa.eu This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.netijcrt.org For impurity quantification, the validation also includes the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). ijpronline.comresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net In the context of the this compound, this means the HPLC method must be able to separate the dimer peak from the Adefovir Dipivoxil peak and other potential impurities. researchgate.netresearchgate.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov This is typically demonstrated over a range of concentrations. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijpronline.com It is often assessed by recovery studies, where a known amount of the impurity standard is added to the sample and the recovery is measured. europa.eu

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.netnih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netinnovareacademics.in

The validation process ensures that the analytical method for the this compound is reliable for routine quality control analysis. researchgate.netsynzeal.com

Development and Certification of Dimer Impurity Reference Standards

The availability of a well-characterized reference standard for the this compound is a prerequisite for accurate quantification. synzeal.commedchemexpress.com Several pharmaceutical reference standard providers offer this compound as a certified reference material (CRM). synzeal.comdaicelpharmastandards.comlgcstandards.comsynzeal.com

The development and certification of a reference standard involve several key steps:

Synthesis and Isolation: The this compound is synthesized and isolated with high purity. daicelpharmastandards.com Custom synthesis of the dimer impurity is also offered by specialized companies. daicelpharmastandards.comsynzeal.com

Structural Characterization: The chemical structure of the synthesized dimer is confirmed using various spectroscopic techniques. A comprehensive Certificate of Analysis (CoA) for the reference standard typically includes data from:

¹H NMR (Proton Nuclear Magnetic Resonance) daicelpharmastandards.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) daicelpharmastandards.com

Mass Spectrometry (MS) daicelpharmastandards.com

Infrared Spectroscopy (IR) daicelpharmastandards.com

HPLC Purity Analysis daicelpharmastandards.com

Purity Assignment: The purity of the reference standard is determined using a mass balance approach, which may include HPLC purity, water content (Karl Fischer titration), residual solvent content (gas chromatography), and inorganic impurity content.

Certification: Based on the characterization and purity data, a certificate is issued that provides the certified value of the reference standard and its uncertainty. daicelpharmastandards.comlgcstandards.com This certification is often performed by an analytical facility that complies with cGMP (current Good Manufacturing Practices). daicelpharmastandards.com

These certified reference standards are crucial for the validation of analytical methods and for the routine quality control of Adefovir Dipivoxil to ensure that the level of the dimer impurity is within the acceptable limits set by regulatory authorities. daicelpharmastandards.comsynzeal.com

Kinetic and Thermodynamic Aspects of Dimerization

Degradation Kinetics of Adefovir (B194249) Dipivoxil with Respect to Dimer Formation

Adefovir Dipivoxil is known to degrade through two primary pathways: hydrolysis of the pivaloyloxymethyl moiety and a formaldehyde-catalyzed dimerization of the adenine (B156593) ring. acs.orgnih.gov The degradation kinetics are complex and influenced by several factors. Studies have shown that the degradation of Adefovir Dipivoxil, particularly through dimerization, is a significant chemical stability concern. scribd.com

While specific kinetic data tables for the dimerization process are not extensively available in the public domain, research indicates that the formation of dimers is a key degradation pathway that is actively investigated for mitigation. nih.gov The degradation process, including dimerization, has been observed to be accelerated under certain conditions, such as in the presence of formaldehyde (B43269) vapor. nih.gov

One study investigated the chemical stability of Adefovir Dipivoxil in the solid state at 60°C and 30% relative humidity, where degradation products, including dimers, were monitored by reverse-phase HPLC. nih.gov Although detailed kinetic parameters were not provided, the study focused on the impact of various salts on the degradation rate. nih.gov

Determination of Rate Constants for Dimerization Pathways

The determination of explicit rate constants for the dimerization pathways of Adefovir Dipivoxil is not well-documented in publicly available literature. The dimerization is described as a formaldehyde-catalyzed process, suggesting a complex reaction mechanism that may not follow simple first or second-order kinetics. acs.orgnih.gov The rate of this reaction is significantly influenced by the presence of catalysts and excipients in the formulation. scribd.comnih.gov

Research has focused more on the qualitative aspects and on methods to inhibit the dimerization rather than on determining its precise rate constants. scribd.comnih.gov For instance, the rate of dimer formation was observed to increase in the presence of pivalic acid, a degradation product of Adefovir Dipivoxil, when exposed to formaldehyde vapor. nih.gov

Thermodynamic Stability of Dimerized Forms Relative to Monomeric Adefovir Dipivoxil

Information regarding the specific thermodynamic stability (e.g., Gibbs free energy of formation) of the Adefovir Dipivoxil dimer compared to its monomeric form is not detailed in the available scientific literature. However, the formation of the dimer is a spontaneous degradation process under certain conditions, which implies that the dimer is a thermodynamically favored product in the presence of catalysts like formaldehyde.

Factors Governing Dimerization Rate and Extent in Various Matrices

Several factors have been identified that govern the rate and extent of Adefovir Dipivoxil dimerization in different formulations and environments.

Formaldehyde: The presence of formaldehyde is a critical factor, as it catalyzes the dimerization of the adenine ring. acs.orgnih.gov

Pivalic Acid: This degradation product of Adefovir Dipivoxil can accelerate the rate of dimer formation in the presence of formaldehyde vapor. nih.gov

Carbonate Salts: The type of carbonate salt used as an excipient has a significant impact. Aqueous soluble carbonate salts, like sodium carbonate, were found to compromise the stability of Adefovir Dipivoxil in the solid state. In contrast, aqueous insoluble carbonates, such as calcium carbonate and magnesium carbonate, enhanced stability by reducing the rate of formaldehyde-catalyzed dimerization. nih.gov

Cocrystal Formation: The formation of cocrystals with various coformers (e.g., saccharin (B28170), gallic acid, maleic acid) has been shown to effectively suppress dimerization. nih.govresearchgate.net This is achieved by creating strong drug-coformer interactions that are more favorable than the drug-drug interactions leading to dimerization and by physically separating the adenine moieties. nih.gov

Solid-State Form: The stability of Adefovir Dipivoxil, including its propensity for dimerization, is dependent on its solid-state form (e.g., crystalline vs. amorphous). google.com

The following table summarizes the influence of various factors on the dimerization of Adefovir Dipivoxil:

Factor Effect on Dimerization Reference(s)
Formaldehyde Catalyzes the reaction, increasing the rate of dimerization. acs.orgnih.gov
Pivalic Acid Accelerates the rate of dimerization in the presence of formaldehyde. nih.gov
Soluble Carbonate Salts (e.g., Sodium Carbonate) Compromises stability and can increase degradation, including dimerization. nih.gov
Insoluble Carbonate Salts (e.g., Calcium Carbonate, Magnesium Carbonate) Enhance stability by reducing the rate of dimerization. nih.gov
Cocrystallization Suppresses dimerization by forming more stable structures and separating adenine rings. nih.govresearchgate.net

Strategies for Dimer Formation Mitigation and Control

Cocrystallization as a Strategy for Enhanced Chemical Stability

Pharmaceutical cocrystallization has emerged as a promising technique to improve the physicochemical properties of APIs, including the chemical stability of adefovir (B194249) dipivoxil. nih.gov By combining the API with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice, it is possible to inhibit the degradation pathways responsible for dimer formation. nih.govresearchgate.net Studies have shown that certain cocrystals of adefovir dipivoxil exhibit significantly improved stability compared to the pure drug. nih.govnih.gov

The selection of an appropriate coformer is critical and can be guided by an understanding of the drug's degradation mechanisms. nih.gov Adefovir dipivoxil is prone to both hydrolysis of its pivaloyloxymethyl ester groups and the formaldehyde-catalyzed dimerization involving the adenine (B156593) portion of the molecule. nih.govacs.orgoup.com Therefore, ideal coformers are chosen for their ability to interfere with these pathways.

Research has explored various coformers with differing properties. For instance, a study comparing the weakly acidic saccharin (B28170) and the weakly basic nicotinamide (B372718) found that the adefovir dipivoxil-saccharin cocrystal significantly improved chemical stability, whereas the nicotinamide cocrystal did not. nih.gov This highlights that the coformer's chemical nature is a key factor. nih.gov Other coformers have also been successfully used to enhance stability, including gallic acid, salicylic (B10762653) acid, and maleic acid. nih.gov The resulting new crystalline phases showed improved stability in the order of: adefovir dipivoxil gallic acid cocrystal > adefovir dipivoxil maleate (B1232345) > adefovir dipivoxil salicylate (B1505791) > pure adefovir dipivoxil form I. nih.gov Dicarboxylic acids such as suberic acid and succinic acid have also been investigated as potential coformers. researchgate.net A computational screening approach has also been used to identify new potential coformers, leading to the synthesis of novel cocrystals with polyphenols like resorcinol, orcinol, and hydroquinone. mdpi.com

Table 1: Investigated Coformers for Adefovir Dipivoxil and Their Reported Impact on Stability

Coformer Molar Ratio (AD:Coformer) Method of Preparation Reported Stability Outcome Reference(s)
Saccharin 1:1 Solution Crystallization Significant improvement in chemical stability; remained unchanged for 47 days at 60°C. nih.govoup.comnih.gov
Nicotinamide --- --- Did not show improved chemical stability. nih.gov
Gallic Acid 1:1 (as hydrate) --- Exhibited the highest stability enhancement among the tested group. nih.gov
Maleic Acid 1:1 (as salt) --- Showed improved stability compared to pure drug. nih.gov
Salicylic Acid 1:1 (as salt) --- Showed improved stability, but less than maleate and gallic acid cocrystals. nih.gov
Suberic Acid --- Solution Crystallization Effectively dispersed AD molecules, enhancing stability. researchgate.net
Succinic Acid 2:1 Solution Crystallization Less effective at preventing drug-drug interactions compared to suberic acid. researchgate.netmdpi.com
Glutaric Acid 1:1 Liquid-Assisted Grinding Cocrystal was less thermally stable than the neat adefovir dipivoxil. mdpi.com
Resorcinol 1:1 Solvent-Mediated Transformation Showed improved dissolution profiles; stability enhancement implied. mdpi.com
Orcinol 1:1 Solvent-Mediated Transformation Showed improved dissolution profiles; stability enhancement implied. mdpi.com
Hydroquinone --- Solvent-Mediated Transformation Showed improved dissolution profiles; stability enhancement implied. mdpi.com

The primary mechanism by which cocrystallization inhibits dimer formation is through the disruption of the specific intermolecular interactions required for the dimerization reaction. nih.gov In the crystalline form of pure adefovir dipivoxil, molecules are linked by N-H···N hydrogen bonds between the adenine rings, forming a "dimer synthon" that is a prerequisite for the degradation. acs.orgresearchgate.netnih.gov

Cocrystallization introduces a coformer molecule that forms strong, preferential hydrogen bonds with the adefovir dipivoxil molecule, creating drug-coformer heterosynthons. nih.gov These new interactions effectively replace the drug-drug homosynthons. nih.govresearchgate.net This has two key effects:

Inhibition of Hydrolysis : The formation of strong hydrogen bonds between the coformer and the adenine moiety of adefovir dipivoxil can inhibit hydrolysis. nih.gov

Suppression of Dimerization : By inserting themselves between the adefovir dipivoxil molecules, the coformers physically separate the adenine fragments within the crystal lattice, preventing the close contact necessary for the dimerization reaction to occur. nih.govresearchgate.net

The effectiveness of this separation depends on the coformer. For example, the longer suberic acid molecule was found to effectively disperse adefovir dipivoxil molecules, leading to hydrogen bonding only between the drug and the coformer. researchgate.net In contrast, the shorter succinic acid coformer allowed for the formation of hydrogen bonds between adefovir dipivoxil and both the coformer and adjacent drug molecules, making it less effective at preventing dimerization. researchgate.net

Role of Pharmaceutical Excipients in Dimerization Control

The selection of pharmaceutical excipients is crucial in developing a stable formulation of adefovir dipivoxil. researchgate.netscribd.com Incompatibility between the drug and certain excipients can accelerate degradation, while compatible excipients can actively contribute to the suppression of dimer formation. researchgate.netresearchgate.net

Excipient compatibility studies have revealed that carbonate salts can have a significant, but varied, impact on the stability of adefovir dipivoxil. researchgate.netnih.gov The key distinction lies in their aqueous solubility.

Aqueous Soluble Carbonates : Salts such as sodium carbonate have been shown to compromise the stability of adefovir dipivoxil in the solid state, potentially by increasing hydrolysis. researchgate.netnih.gov

Aqueous Insoluble Carbonates : In contrast, insoluble salts like calcium carbonate and magnesium carbonate significantly enhance the stability of the drug. researchgate.netscribd.comnih.gov They act by reducing the rate of formaldehyde-catalyzed dimerization. researchgate.netnih.gov

Furthermore, pivalic acid, a degradation product of adefovir dipivoxil, has been shown to accelerate the degradation rate, including the formation of dimers in the presence of formaldehyde (B43269) vapor. researchgate.netscribd.comnih.gov The destabilizing effect of pivalic acid can be effectively diminished by the presence of magnesium carbonate. researchgate.netscribd.com This suggests that insoluble carbonates help to neutralize acidic degradation products that may catalyze further degradation. nih.gov

Table 2: Effect of Carbonate Salt Excipients on Adefovir Dipivoxil Stability

Excipient Solubility Effect on Dimerization Mechanism of Action Reference(s)
Sodium Carbonate Soluble Compromises stability Increases hydrolysis. researchgate.netnih.gov
Calcium Carbonate Insoluble Enhances stability Reduces the rate of formaldehyde-catalyzed dimerization. researchgate.netscribd.comnih.gov
Magnesium Carbonate Insoluble Enhances stability Reduces formaldehyde-catalyzed dimerization and diminishes the destabilizing effect of pivalic acid. researchgate.netscribd.comnih.gov

Formulation Approaches to Minimize Dimerization Tendency

Beyond cocrystallization and excipient selection, broader formulation strategies can be employed to create conditions that are unfavorable for the dimerization of adefovir dipivoxil.

Advanced Spectroscopic and Computational Approaches

Solid-State Nuclear Magnetic Resonance (ssNMR) for Dimer Structural Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to investigate the structure and dynamics of molecules like Adefovir (B194249) Dipivoxil in their solid form. One degradation pathway for Adefovir Dipivoxil involves the formaldehyde-catalyzed dimerization of the adenine (B156593) ring. nih.govacs.org Furthermore, in its dehydrated form, two Adefovir Dipivoxil molecules can connect through N–H···N hydrogen bonding between their adenine rings, forming what is known as a dimer synthon. nih.govacs.org

ssNMR spectroscopy allows for the characterization of these interactions at an atomic level. Techniques such as 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid material, enabling the assignment of signals to specific carbon atoms within the molecule. nih.govacs.org By analyzing these spectra, researchers can determine how the local chemical environment of each atom changes upon dimerization, providing direct evidence of the dimer's formation and its structural arrangement. The correlation between the structure and dynamics of Adefovir Dipivoxil can be determined by measuring key NMR parameters. nih.govnih.gov

Chemical Shift Anisotropy (CSA) provides detailed information about the three-dimensional electronic environment around a nucleus. nih.gov The CSA tensor is highly sensitive to the local geometry and electronic structure, making it an excellent probe for conformational changes that occur during the formation of the Adefovir Dipivoxil dimer. nih.gov

By measuring the principal components of the CSA tensor for various nuclei (such as 13C and 31P) within the molecule, scientists can map the electronic distribution. nih.gov For instance, the 31P CSA parameters of the organophosphate group have been determined by deconvoluting the 31P MAS NMR spectrum. acs.org These measurements reveal how intermolecular interactions, like the hydrogen bonds forming the dimer synthon, affect the electronic shielding around the involved atoms. nih.govacs.org This information is crucial for building an accurate model of the dimer's conformation in the solid state.

Table 1: 31P Chemical Shift Anisotropy (CSA) Parameters for Adefovir Dipivoxil

ParameterValue
Isotropic Chemical Shift (δiso)26.69 ppm
Anisotropy (δaniso)-115 ppm
Asymmetry (η)0.12

This data reflects the parameters of the phosphorous nucleus in the organophosphate group, which are sensitive to molecular conformation. nih.govacs.org

Spin-lattice relaxation time (T1) measurements offer a window into the molecular dynamics of the this compound on a timescale ranging from picoseconds to seconds. nih.gov These measurements quantify the rate at which nuclear spins return to thermal equilibrium after being perturbed, a process that is driven by molecular motions. nih.gov

Site-specific T1 values can be determined for each carbon and phosphorus atom in the molecule using methods like the Torchia CP for 13C and inversion recovery for 31P. nih.govacs.org Studies have shown a remarkable diversity in the spin-lattice relaxation times across the Adefovir Dipivoxil molecule, varying from 1 to 107 seconds for carbon nuclei. nih.govnih.gov This indicates that different parts of the molecule experience vastly different degrees of motional freedom. nih.gov When Adefovir Dipivoxil forms a dimer, the mobility of the adenine rings involved in the hydrogen bonding is expected to be significantly restricted. This change would be directly observable as a lengthening of the T1 relaxation times for the carbons within these rings, providing clear evidence of dimerization and quantifying its impact on molecular dynamics. The molecular correlation time varies from 10⁻⁴ to 10⁻⁸ seconds. nih.govnih.gov

Table 2: Selected Site-Specific Spin-Lattice Relaxation Times (T1) and Molecular Correlation Times (τc) in Adefovir Dipivoxil

Nucleus SiteSpin-Lattice Relaxation Time (T1) in secondsMolecular Correlation Time (τc) in seconds
C4 (Adenine Ring)591.1 x 10⁻⁴
C5 (Adenine Ring)1072.0 x 10⁻⁴
C7 (Adenine Ring)681.3 x 10⁻⁴
C2 (Adenine Ring)489.0 x 10⁻⁵
C9 (Adenine Ring)397.3 x 10⁻⁵
P (Organophosphate)224.1 x 10⁻⁵

This table presents a selection of relaxation times, illustrating the diverse dynamics within the molecule. nih.gov

Quantum Chemical Calculations for Molecular and Electronic Structure of Dimer Species

Quantum chemical calculations are indispensable computational tools for elucidating the molecular and electronic properties of complex systems like the this compound. Methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can be used to model the dimer's structure with high accuracy. rsc.org

These calculations can predict the geometry of the dimer, including the precise bond lengths and angles of the hydrogen bonds that hold the two monomer units together. Furthermore, quantum chemistry provides a detailed picture of the electronic structure. It can be used to calculate the distribution of electron density, identify the molecular orbitals involved in bonding, and determine the energetic stability of the dimer compared to its constituent monomers. rsc.org For instance, calculating intermolecular interaction energies can break them down into coulombic, polarization, dispersion, and repulsion terms, offering a deep understanding of the forces driving dimerization. rsc.org Such computational studies are vital for interpreting experimental data from techniques like ssNMR and for understanding the fundamental nature of the dimerization process.

Crystal Structure Prediction (CSP) in Assessing Dimerization Propensity in Solid Forms

Crystal Structure Prediction (CSP) is a computational methodology used to forecast the possible crystal packing arrangements a molecule can adopt. This is particularly relevant for assessing the propensity of Adefovir Dipivoxil to form dimers in its various solid forms, such as different polymorphs and solvates. researchgate.netub.edu

CSP algorithms generate a multitude of energetically plausible crystal structures based on the molecule's chemical diagram. By analyzing these predicted structures, researchers can identify which packing motifs favor the formation of the N–H···N hydrogen-bonded dimer synthon. nih.govacs.org The computational screening can rank potential co-formers based on the probability of cocrystallization, guiding experimental efforts. mdpi.com The crystal structure of the anhydrous form of Adefovir Dipivoxil has been determined from powder X-ray diffraction data using direct space methods. researchgate.netub.edu This knowledge of existing solid forms, combined with CSP, allows scientists to understand the thermodynamic landscape and predict whether new, undiscovered solid forms are likely to contain the dimer. This predictive power is crucial for controlling the solid-state chemistry of Adefovir Dipivoxil and ensuring the stability of its pharmaceutical formulations.

Future Research Directions

Development of Novel Analytical Techniques for Trace Dimer Detection and Quantification

The sensitive and accurate quantification of the Adefovir (B194249) Dipivoxil Dimer, particularly at trace levels, is paramount for ensuring the quality and safety of the drug product. While standard High-Performance Liquid Chromatography (HPLC) methods are utilized for the routine analysis of Adefovir Dipivoxil and its degradation products, future research should focus on the development of more advanced and sensitive analytical techniques. tandfonline.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers a promising avenue for the trace detection and quantification of the dimer. The inherent selectivity and sensitivity of LC-MS/MS can enable the identification and measurement of the dimer even in complex matrices and at very low concentrations. tandfonline.com Further research into optimizing LC-MS/MS methods, including the development of specific ion transitions and fragmentation patterns for the dimer, would be highly beneficial.

Additionally, the exploration of novel chromatographic stationary phases and mobile phase compositions could lead to improved separation of the dimer from the parent drug and other impurities, enhancing the accuracy of quantification. The development of validated, stability-indicating assay methods that are specifically designed to resolve and quantify the Adefovir Dipivoxil Dimer will be crucial for quality control in pharmaceutical manufacturing.

Analytical TechniquePotential Advantages for Dimer AnalysisFuture Research Focus
UHPLC-MS/MS High sensitivity and selectivity for trace-level detection and quantification.Method development and validation, identification of specific ion transitions.
Advanced HPLC Improved resolution and separation from other degradation products.Exploration of novel stationary phases and mobile phase compositions.
Capillary Electrophoresis (CE) High separation efficiency and low sample consumption.Method development for the specific analysis of the dimer impurity.

In-depth Mechanistic Understanding of Complex Dimerization Pathways under Stress Conditions

Adefovir Dipivoxil is known to degrade through pathways that include hydrolysis and dimerization, with the latter often catalyzed by formaldehyde (B43269). nih.govacs.org A comprehensive understanding of the kinetics and mechanisms of these dimerization pathways under various stress conditions is essential for developing effective strategies to prevent its formation.

Future research should involve detailed kinetic studies to elucidate the rate of dimer formation as a function of temperature, pH, humidity, and light exposure. mdpi.comsemanticscholar.org Such studies would help in identifying the critical environmental factors that accelerate dimerization.

Furthermore, a deeper investigation into the role of potential catalysts, such as formaldehyde and other reactive species that may be present as excipients or leachables from packaging materials, is warranted. Elucidating the precise chemical reactions and intermediates involved in the dimerization process will provide a foundation for targeted interventions. For instance, understanding the acid-catalyzed nature of the dimerization can inform the selection of appropriate pH ranges for liquid formulations or the use of buffering agents. acs.org

Stress ConditionKey Research QuestionPotential Outcome
Temperature What is the activation energy for the dimerization reaction?Prediction of shelf-life at different storage temperatures.
pH How does the rate of dimerization vary across a range of pH values?Optimization of formulation pH to minimize dimer formation.
Humidity What is the role of water activity in the solid-state dimerization?Establishment of appropriate storage and packaging requirements.
Presence of Catalysts What is the detailed mechanism of formaldehyde-catalyzed dimerization?Development of strategies to scavenge or inhibit catalysts.

Rational Design of Adefovir Dipivoxil Formulations with Inherently Enhanced Dimerization Resistance

Building upon the understanding of dimerization mechanisms, the rational design of formulations with enhanced stability against dimer formation is a critical area for future research. A promising approach is the use of cocrystallization, which has been shown to suppress the dimerization of Adefovir Dipivoxil by physically separating the adenine (B156593) fragments of adjacent molecules within the crystal lattice. nih.gov

Future investigations should explore a wider range of coformers to identify those that can form stable cocrystals with Adefovir Dipivoxil and effectively inhibit dimerization. nih.govnih.gov The selection of coformers could be guided by computational screening methods to predict the likelihood of cocrystal formation and the resulting intermolecular interactions.

Beyond cocrystals, the role of various pharmaceutical excipients on the stability of Adefovir Dipivoxil warrants systematic investigation. researchgate.net Studies should focus on identifying excipients that may promote dimerization, such as those containing reactive impurities like formaldehyde, and those that can confer stability. The addition of antioxidants or chelating agents could also be explored to mitigate degradative pathways that might indirectly lead to dimerization. The development of novel drug delivery systems, such as lipid-based formulations or polymeric matrices, could also serve to protect the drug from environmental stresses that trigger dimerization.

Formulation StrategyMechanism of Dimerization ResistanceFuture Research Direction
Cocrystallization Separation of adenine moieties in the crystal lattice. nih.govScreening and selection of new, effective coformers.
Excipient Selection Avoidance of reactive impurities and inclusion of stabilizing agents.Comprehensive compatibility studies with a wide range of excipients. researchgate.net
Novel Delivery Systems Encapsulation and protection of the drug molecule.Development and evaluation of lipid- or polymer-based formulations.

Exploration of Structure-Dimerization Relationship via Advanced Spectroscopic and Computational Methods

A fundamental understanding of the relationship between the molecular structure of Adefovir Dipivoxil and its propensity to form a dimer is crucial for the design of more stable analogs or formulations. Advanced spectroscopic and computational techniques can provide invaluable insights at the molecular level.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can be employed to probe the intermolecular interactions in different solid forms of Adefovir Dipivoxil, including cocrystals. nih.govacs.org By identifying the specific hydrogen bonding and other non-covalent interactions that either facilitate or inhibit the close association of adenine rings, researchers can better understand the structural prerequisites for dimerization. nih.govacs.org X-ray crystallography can provide definitive structural information on the dimer itself, as well as on cocrystals that exhibit enhanced stability, offering a blueprint for rational design. nih.gov

Computational modeling, including molecular dynamics simulations and quantum mechanical calculations, can be used to model the dimerization process and to predict the stability of different potential dimer structures. researchgate.net These computational approaches can also be used to screen for structural modifications to the Adefovir Dipivoxil molecule that might hinder dimerization without compromising its therapeutic activity. The development of Quantitative Structure-Activity Relationship (QSAR) models could further aid in predicting the dimerization potential of new Adefovir Dipivoxil analogs. nih.govfrontiersin.orgsci-hub.stnih.govresearchgate.net

MethodApplication in Dimerization ResearchFuture Research Goal
Solid-State NMR Characterization of intermolecular interactions in the solid state. nih.govacs.orgElucidation of the specific interactions that prevent dimerization in stable solid forms.
X-ray Crystallography Determination of the precise three-dimensional structure of the dimer and stable cocrystals. nih.govProviding a structural basis for understanding and preventing dimerization.
Computational Modeling Simulation of the dimerization process and prediction of dimer stability. researchgate.netIn silico screening of stable analogs and formulation components.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for evaluating the antiviral efficacy of Adefovir Dipivoxil in HBV-infected patients?

  • Methodological Answer: Randomized, double-blind, placebo-controlled trials are the gold standard. For example, in HBeAg-negative patients, a 48-week study with histologic improvement as the primary endpoint demonstrated efficacy (64% vs. 33% in placebo) alongside HBV DNA suppression (51% vs. 0%) . Similar designs apply to HBeAg-positive cohorts, where 10 mg/day dosing showed histologic improvement (53% vs. 25%) and reduced HBV DNA by 3.52 log copies/mL . Use validated PCR assays for HBV DNA quantification and liver biopsies for histologic scoring.

Q. How do pharmacokinetic (PK) parameters of Adefovir Dipivoxil inform dosing regimens?

  • Methodological Answer: Adefovir Dipivoxil is a prodrug rapidly hydrolyzed to adefovir. PK studies should measure plasma concentrations post-oral administration, focusing on bioavailability, renal clearance (CL), and volume of distribution (V). Note discrepancies in reported CL (e.g., 0.37 L/h/kg vs. 1.00 L/h/kg in conflicting studies) due to analytical errors in distinguishing prodrug vs. active metabolite . Use population PK modeling to account for renal function variability, especially in patients with impaired creatinine clearance.

Q. What are the validated methods to assess HBV resistance mutations during Adefovir Dipivoxil therapy?

  • Methodological Answer: Direct sequencing or line-probe assays for HBV polymerase gene mutations (e.g., rtN236T, rtA181V). In clinical trials, no resistance mutations were detected at 48 weeks, but long-term studies (up to 240 weeks) reported cumulative resistance rates of 20% . Pair genotypic testing with phenotypic assays (e.g., in vitro IC50 shifts) to confirm reduced drug susceptibility.

Advanced Research Questions

Q. How can contradictory PK data for Adefovir Dipivoxil be resolved in meta-analyses?

  • Methodological Answer: Apply sensitivity analysis to exclude studies with methodological flaws (e.g., misidentification of adefovir dipivoxil vs. adefovir in plasma assays). For instance, Huang et al. (2003) erroneously reported higher CL and V due to incorrect metabolite measurement . Use standardized LC-MS/MS protocols to differentiate prodrug and active metabolite concentrations.

Q. What strategies optimize Adefovir Dipivoxil’s stability and bioavailability in formulation research?

  • Methodological Answer: Cocrystallization with saccharin enhances dissolution rates by 2.5-fold and stability under accelerated conditions (40°C/75% RH). Characterize cocrystals via PXRD, DSC, and dissolution testing in biorelevant media (e.g., pH 6.8 buffer). Stability studies should monitor degradation products (e.g., free adefovir) over 6–12 months .

Q. How does long-term Adefovir Dipivoxil therapy impact hepatic fibrosis progression in HBeAg-negative patients?

  • Methodological Answer: Longitudinal studies (up to 240 weeks) using Ishak fibrosis scores show improvement in 71% of patients. Design trials with serial liver biopsies or non-invasive markers (e.g., FibroScan) at baseline, 48 weeks, and annually thereafter. Adjust for confounding factors like concurrent lamivudine use, which increases resistance risk (OR = 5.493) .

Q. What mechanisms underlie the differential efficacy of Adefovir Dipivoxil vs. Tenofovir in HBV treatment?

  • Methodological Answer: Comparative trials (NCT00116805) reveal Tenofovir’s superior HBV DNA suppression (93% vs. 63% in HBeAg-negative patients) due to higher intracellular activation to its diphosphate form. Use in vitro HBV-infected hepatocyte models to quantify drug-triphosphate levels and inhibition of viral polymerase .

Data Contradiction Analysis

Q. Why do studies report conflicting renal toxicity rates for Adefovir Dipivoxil?

  • Methodological Answer: Toxicity varies by population and duration. In HIV trials (120 mg/day), 17% developed proximal renal tubular dysfunction (PRTD) at 12 months vs. 0.4% in placebo . In HBV studies (10 mg/day), only 3% had creatinine elevations after 240 weeks . Mitigate risk by monitoring creatinine clearance monthly and avoiding concurrent nephrotoxic agents.

Q. How do regional genetic variations in HBV strains influence resistance to Adefovir Dipivoxil?

  • Methodological Answer: Asian cohorts (e.g., Xuzhou, China) show higher resistance rates with lamivudine + adefovir regimens (OR = 5.493) due to preexisting rtM204V/I mutations. Use next-gen sequencing to detect low-frequency variants (<1% of quasispecies) and correlate with phenotypic resistance in clinical isolates .

Research Design Tables

Table 1. Key Clinical Endpoints in Adefovir Dipivoxil Trials

EndpointHBeAg-Negative (48 Weeks) HBeAg-Positive (48 Weeks) Long-Term (240 Weeks)
Histologic Improvement64%53%83%
HBV DNA <400 copies/mL51%21%67%
ALT Normalization72%48%69%
Resistance Mutations0%0%20%

Table 2. Recommended Analytical Methods for PK/PD Studies

ParameterMethodPitfalls to Avoid
Prodrug vs. MetaboliteLC-MS/MS with MRMCross-reactivity in immunoassays
Renal ClearancePopulation PK modelingMisclassification of renal function
Resistance GenotypingDeep sequencing (Illumina)Sampling bias in quasispecies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.